molecular formula C19H18FN3O2S B2382556 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide CAS No. 897455-57-1

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide

Cat. No.: B2382556
CAS No.: 897455-57-1
M. Wt: 371.43
InChI Key: HKIBOJBZFCMCLF-UHFFFAOYSA-N
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Description

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide is a complex organic compound that features a combination of fluorophenyl, imidazole, thioether, and methoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with an appropriate thiol.

    Attachment of the Methoxybenzamide Group: The final step involves coupling the thioether intermediate with 4-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the thioether linkage can influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide
  • N-(2-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide
  • N-(2-((5-(4-methylphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide

Uniqueness

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-25-16-8-4-14(5-9-16)18(24)21-10-11-26-19-22-12-17(23-19)13-2-6-15(20)7-3-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIBOJBZFCMCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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